molecular formula C10H6F4N2O B11867967 2-(1,2,2,2-Tetrafluoroethyl)quinazolin-4(1H)-one CAS No. 63099-85-4

2-(1,2,2,2-Tetrafluoroethyl)quinazolin-4(1H)-one

Cat. No.: B11867967
CAS No.: 63099-85-4
M. Wt: 246.16 g/mol
InChI Key: CKFGTUBOXSCWMJ-UHFFFAOYSA-N
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Description

2-(1,2,2,2-Tetrafluoroethyl)quinazolin-4(1H)-one (CAS 63099-85-4) is an organic compound with the molecular formula C 10 H 6 F 4 N 2 O and a molecular weight of 246.16 g/mol . This chemical features a quinazolin-4(1H)-one scaffold, a privileged structure in medicinal chemistry, substituted at the 2-position with a 1,2,2,2-tetrafluoroethyl group. The compound is identified as a PFAS (per- or polyfluoroalkyl substance) due to the presence of the polyfluoroalkyl chain . The quinazolinone core is recognized for its significant stability and wide spectrum of biological activities, making it a highly valuable building block in drug discovery . Research into quinazolinone derivatives has demonstrated their potential for various pharmacological applications, including serving as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents . Structure-Activity Relationship (SAR) studies indicate that substitutions at the 2-position of the quinazolinone ring, particularly with fluorinated groups, can profoundly influence the compound's physicochemical properties and biological activity . The specific tetrafluoroethyl substitution on this compound is of high interest for further investigation in these areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63099-85-4

Molecular Formula

C10H6F4N2O

Molecular Weight

246.16 g/mol

IUPAC Name

2-(1,2,2,2-tetrafluoroethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C10H6F4N2O/c11-7(10(12,13)14)8-15-6-4-2-1-3-5(6)9(17)16-8/h1-4,7H,(H,15,16,17)

InChI Key

CKFGTUBOXSCWMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Palladium-Mediated Cross-Coupling

Palladium-catalyzed reactions are widely used for introducing fluorinated alkyl groups. A potential route involves coupling a tetrafluoroethyl boronic acid with a halogenated quinazolinone precursor. For example:

  • Substrate : 2-Bromoquinazolin-4(1H)-one.

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂.

  • Base : K₂CO₃ or CsF.

  • Solvent : Dioxane or THF.

While direct examples for this specific compound are limited, analogous reactions for tetrafluoroethyl groups in aryl systems (e.g., zinc 1,1,2,2-tetrafluoroethanesulfinate) suggest feasibility. The reaction mechanism involves oxidative addition of the palladium catalyst to the aryl halide, followed by transmetallation with the boronic acid and reductive elimination.

Radical-Based Tetrafluoroethylation

Photoredox-Catalyzed C–H Functionalization

Radical reactions under photoredox conditions enable direct C–H activation. Zinc 1,1,2,2-tetrafluoroethanesulfinate (Zn(SO₂CF₂CF₂)₂) is a novel reagent for hydro-tetrafluoroethylation. A proposed method:

  • Substrate : Quinazolin-4(1H)-one.

  • Photocatalyst : fac-Ir(ppy)₃ or Ru(bpy)₃²⁺.

  • Conditions : Visible light, room temperature.

This approach avoids traditional cross-coupling limitations and enables functionalization at non-traditional positions. For example, tetrafluoroethyl radicals generated via photoredox pathways could add to quinazolinone substrates, though regioselectivity requires optimization.

Nucleophilic Aromatic Substitution (SNAr)

Cs₂CO₃-Promoted SNAr Reactions

Microwave-Assisted Cyclocondensation

One-Pot Synthesis from Anthranilic Acid Derivatives

A scalable method for quinazoline-2,4-diones using anthranilic acid derivatives and potassium cyanate in water could be modified:

  • Substrate : Anthranilic acid derivative with a tetrafluoroethyl group.

  • Reagent : Potassium cyanate (KOCN).

  • Conditions : NaOH, aqueous medium, room temperature.

This eco-friendly approach minimizes waste but requires precursor synthesis. For example, introducing a tetrafluoroethyl group via nucleophilic substitution on the anthranilic acid intermediate before cyclization.

C–H Activation Strategies

Copper-Mediated C–H Functionalization

Copper catalysts enable C–H activation for heterocycle synthesis. A potential route:

  • Substrate : Quinazolin-4(1H)-one.

  • Reagent : Tetrafluoroethyl iodide.

  • Catalyst : Cu(OAc)₂.

  • Conditions : DMSO, 90°C, air.

This method leverages copper’s ability to mediate C–H bond cleavage, though selectivity for the 2-position requires optimization. Similar approaches have been used in quinazolinone synthesis with other alkyl groups.

Comparative Analysis of Methods

Method Advantages Limitations Yield References
Pd-Catalyzed Coupling High regioselectivityExpensive catalysts, complex workup60–80%
Photoredox Radical Mild conditions, diverse substratesRadical stability issues50–70%
SNAr with Cs₂CO₃ Transition-metal-free, scalableHigh temperatures required65–85%
Microwave-Assisted Eco-friendly, rapid reactionLimited substrate scope80–95%
Cu-Mediated C–H Low-cost catalystsPositional selectivity challenges40–60%

Mechanistic Insights

Photoredox Pathway

  • Step 1 : Oxidation of the photocatalyst (e.g., Ir(III) → Ir(IV)) under light.

  • Step 2 : Single-electron transfer to Zn(SO₂CF₂CF₂)₂, generating a tetrafluoroethyl radical.

  • Step 3 : Radical addition to the quinazolinone substrate, followed by recombination.

SNAr Mechanism

  • Deprotonation : Cs₂CO₃ deprotonates the amide nucleophile.

  • Nucleophilic Attack : The amide attacks the electron-deficient fluorobenzamide.

  • Cyclization : Base-induced ring closure forms the quinazolinone core .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,2,2-Tetrafluoroethyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The fluorinated ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. For example, compounds similar to 2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(1H)-one have been tested for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of quinazolinone derivatives that target colorectal cancer cells by inhibiting key enzymes involved in cancer progression, such as COX-2 and LDHA .

Case Study :
In vitro testing showed that specific derivatives demonstrated cytotoxic effects against HCT-116 and LoVo cell lines, suggesting potential therapeutic applications in treating colorectal cancer .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Quinazolinone derivatives have shown promise as antibacterial agents against various pathogens. A notable study reported that certain synthesized quinazolinones exhibited significant antibacterial effects against strains such as Mycobacterium smegmatis .

Pesticidal Applications

The compound is being explored as an active ingredient in pesticide formulations. Its structural characteristics allow it to function effectively as an acaricide and insecticide. Research indicates that derivatives of quinazolinones can enhance pest control efficacy when used in combination with other agents .

Data Table: Pesticidal Efficacy of Quinazolinone Derivatives

Compound NameApplication TypeEfficacy (MIC)Reference
This compoundAcaricide6.25 µg/ml
Other Quinazolinone DerivativesInsecticideVariable

Polymer Synthesis

The unique properties of this compound make it suitable for use as a fine chemical intermediate in the synthesis of polymers. Its fluorinated structure can enhance the thermal stability and chemical resistance of polymeric materials.

Application Example :
Incorporating this compound into polymer matrices can lead to the development of advanced materials with improved performance characteristics for industrial applications.

Mechanism of Action

The mechanism of action of 2-(1,2,2,2-Tetrafluoroethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. The fluorinated ethyl group may enhance binding affinity to enzymes or receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application and require further research.

Comparison with Similar Compounds

Quinazolinone derivatives vary significantly in biological activity and physicochemical properties depending on substituents. Below is a detailed comparison with structurally related compounds:

Structural Analogues and Physicochemical Properties
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
2-(4-Hydroxybenzyl)quinazolin-4(3H)-one 4-Hydroxybenzyl C15H12N2O2 252.27 Not reported Antiviral (TMV EC50: 100.80 mg/ml)
2-(3-Nitrophenyl)quinazolin-4(1H)-one (9j) 3-Nitrophenyl C14H9N3O3 267.24 169–171 High yield (83%), structural analog
2-(4-tert-Butylphenyl)quinazolin-4(1H)-one 4-tert-Butylphenyl C18H18N2O 278.35 Not reported ChemSpider ID: 606966
2-(Trichloromethyl)quinazolin-4(1H)-one Trichloromethyl C9H5Cl3N2O 263.50 Not reported LogP: 2.70; HPLC-analyzable
2-(3-Trifluoromethoxyphenyl)quinazolin-4(1H)-one 3-Trifluoromethoxyphenyl C15H9F3N2O2 306.24 Not reported Fluorinated substituent
2-(1-Hydroxyethyl)quinazolin-4(3H)-one 1-Hydroxyethyl C10H10N2O2 190.20 Not reported Isolated from Penicillium chrysogenum

Key Observations :

  • Fluorinated vs. Non-Fluorinated Derivatives: Fluorinated substituents (e.g., trifluoromethoxy in , tetrafluoroethyl in the target compound) increase molecular weight and lipophilicity, which may enhance membrane permeability and bioavailability. For example, 2-(3-trifluoromethoxyphenyl)quinazolin-4(1H)-one has a molecular weight of 306.24 g/mol, higher than non-fluorinated analogs like 2-(3-nitrophenyl)quinazolin-4(1H)-one (267.24 g/mol) .
  • For instance, 2-((3,4-dichlorophenyl)amino)quinazolin-4(1H)-one (9l) has a high melting point (191–193°C), likely due to strong intermolecular interactions .
  • Biological Activity : 2-(4-Hydroxybenzyl)quinazolin-4(3H)-one exhibits antiviral activity against tobacco mosaic virus (TMV) with an EC50 of 100.80 mg/ml, outperforming its acetylated analog (41.77% inhibition) . Fluorinated derivatives may show enhanced binding to target proteins due to fluorine’s polar hydrophobicity. For example, compound 5 from Penicillium chrysogenum binds VEGFR-1 and FGFR with KD values of 7.78×10⁻³ and 1.44×10⁻¹ μmol/L, respectively .
Analytical Characterization
  • HPLC Analysis : 2-(Trichloromethyl)quinazolin-4(1H)-one is analyzable via reverse-phase HPLC using a Newcrom R1 column, suggesting similar methods could resolve the tetrafluoroethyl analog .
  • Spectroscopic Confirmation : NMR (¹H, ¹³C) and LC-MS are standard for structural validation, as demonstrated for 3-substituted-2,3-dihydroquinazolin-4(1H)-one derivatives .

Biological Activity

2-(1,2,2,2-Tetrafluoroethyl)quinazolin-4(1H)-one is a fluorinated derivative of quinazolin-4(1H)-one, which is part of a class of compounds known for their diverse biological activities. The unique tetrafluoroethyl group enhances the compound's lipophilicity and pharmacokinetic properties, potentially increasing its efficacy as a therapeutic agent.

  • Molecular Formula : C10H6F4N2O
  • Molecular Weight : 246.16 g/mol
  • CAS Number : 63099-85-4

The structure of this compound contributes to its stability and reactivity in various chemical environments. The incorporation of the tetrafluoroethyl group is significant in modifying its biological interactions.

Biological Activities

Quinazolinone derivatives are known for a wide range of biological activities including:

  • Anticancer Activity : Quinazolinones have shown promise in inhibiting cancer cell proliferation. For instance, studies indicate that modifications to the quinazolinone structure can enhance cytotoxic effects against various cancer cell lines like HepG2 and HCT-116 with IC50 values ranging from 2.44 to 9.43 μM .
  • Antimicrobial Properties : The compound exhibits potential antimicrobial activity, which is common among quinazoline derivatives. This includes efficacy against bacterial and fungal strains.
  • Antimalarial Activity : Some quinazoline derivatives have been reported to possess antimalarial properties, suggesting a broad spectrum of activity.

The mechanism by which this compound exerts its biological effects is primarily through interaction with DNA and inhibition of topoisomerases. The tetrafluoroethyl group may enhance binding affinity due to increased lipophilicity, facilitating membrane permeability and subsequent intracellular action.

Cytotoxicity Assays

A study evaluated the cytotoxic effects of various quinazolinone derivatives including this compound using the MTT assay. The results indicated that the compound exhibited significant cytotoxicity against cancer cell lines:

CompoundCell LineIC50 (μM)
16HepG26.29
16HCT-1162.44

These findings highlight the compound's potential as an anticancer agent.

Molecular Docking Studies

Molecular docking studies were conducted to assess the binding affinity of this compound to target proteins involved in cancer pathways. The results demonstrated favorable binding energies compared to known inhibitors:

Target ProteinBinding Energy (kcal/mol)
Topoisomerase II-7.5
DNA-8.0

These interactions suggest that the compound may effectively inhibit these targets.

Q & A

Q. What are the standard synthetic routes and characterization techniques for quinazolin-4(1H)-one derivatives?

Q. How can researchers optimize reaction conditions to improve yields in quinazolinone synthesis?

Key factors include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (reflux for cyclization), and catalyst use (e.g., POCl3_3 for chlorination steps). For example, trifluoroacetic acid (TFA) acts as both solvent and CF3_3 source in one-pot trifluoromethylation, achieving 46–88% yields for fluorinated derivatives . Low yields due byproducts can be mitigated via column chromatography or recrystallization .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR data may arise from tautomerism (e.g., keto-enol forms) or impurities. Cross-validation using 13C^{13}C-NMR, 2D-COSY, or X-ray crystallography (as in 2-methyl-2-phenyl-1,2-dihydroquinazolin-4(3H)-one) clarifies ambiguities . For fluorinated derivatives, 19F^{19}F-NMR is critical to confirm CF3_3 or tetrafluoroethyl groups .

Q. How do substituents on the quinazolinone core influence biological activity?

Q. What computational methods predict structure-activity relationships (SAR) for fluorinated quinazolinones?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like Mycobacterium tuberculosis enoyl-ACP reductase, explaining anti-tubercular activity . For tetrafluoroethyl derivatives, MD simulations assess fluorophilic interactions in hydrophobic binding pockets .

Q. How are synthetic byproducts identified and minimized in multi-step quinazolinone synthesis?

Byproducts like uncyclized intermediates or regioisomers are detected via LC-MS or TLC. For example, in the synthesis of 4-chloro-2-(trifluoromethyl)quinazoline, excess POCl3_3 ensures complete chlorination, while quenching with ice-water minimizes hydrolysis . Process optimization (e.g., stepwise temperature ramping) reduces side reactions in thiazole-coupled derivatives .

Methodological Guidelines

  • Synthesis : Prioritize one-pot methods for fluorinated derivatives to reduce purification steps .
  • Characterization : Use 19F^{19}F-NMR for fluorinated analogs and X-ray crystallography for ambiguous stereochemistry .
  • Biological Assays : Include positive controls (e.g., streptomycin for antimicrobial tests) and validate via dose-response curves .

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